4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine
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Overview
Description
4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with a chlorine atom, a methyl group, and a phenyl group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with N-methylamine and aniline under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, thiols, and alkoxides in solvents like 1,4-dioxane or 1,2-dichloroethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications.
Scientific Research Applications
4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of herbicides, insecticides, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to desired therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-diphenyl-1,3,5-triazine
- 4,6-diphenyl-1,3,5-triazin-2-yl phenol derivatives
Uniqueness
4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN4 |
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Molecular Weight |
224.69 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-phenyl-1,3,5-triazinan-2-imine |
InChI |
InChI=1S/C10H13ClN4/c1-12-10-14-8(13-9(11)15-10)7-5-3-2-4-6-7/h2-6,8-9,13H,1H3,(H2,12,14,15) |
InChI Key |
JMSBQQLRNJSXIA-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(NC(N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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